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molecular formula C9H7F4NO2 B8348382 6-(2,2,3,3-Tetrafluoropropoxy)nicotinaldehyde

6-(2,2,3,3-Tetrafluoropropoxy)nicotinaldehyde

Cat. No. B8348382
M. Wt: 237.15 g/mol
InChI Key: ZGKRPDSJYUOHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306880B1

Procedure details

2-(2,2,3,3-Tetrafluoropropoxy)-5-(hydroxymethyl)pyridine was treated with active manganese dioxide in the same manner as in Reference example 22 to obtain the title compound as an oil in a yield of 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([CH:13]([F:15])[F:14])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][OH:12])=[CH:7][N:6]=1>[O-2].[O-2].[Mn+4]>[F:16][C:2]([F:1])([CH:13]([F:15])[F:14])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]=[O:12])=[CH:7][N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=NC=C(C=C1)CO)(C(F)F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=C(C=O)C=C1)(C(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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